molecular formula C13H14O4P2 B5801509 Methylenebis(phenylphosphinic acid) CAS No. 4851-69-8

Methylenebis(phenylphosphinic acid)

Cat. No.: B5801509
CAS No.: 4851-69-8
M. Wt: 296.19 g/mol
InChI Key: QVCFQPVQMAWGRW-UHFFFAOYSA-N
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Description

Methylenebis(phenylphosphinic acid) is a useful research compound. Its molecular formula is C13H14O4P2 and its molecular weight is 296.19 g/mol. The purity is usually 95%.
The exact mass of the compound methylenebis[phenyl(phosphinic acid)] is 296.03673292 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methylenebis(phenylphosphinic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylenebis(phenylphosphinic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[hydroxy(phenyl)phosphoryl]methyl-phenylphosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4P2/c14-18(15,12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCFQPVQMAWGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CP(=O)(C2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355192
Record name CBMicro_000173
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Molecular Weight

296.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4851-69-8
Record name P,P′-Methylenebis[P-phenylphosphinic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4851-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CBMicro_000173
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Organophosphorus Chemistry

Organophosphorus chemistry is a vast and diverse field that studies compounds containing a carbon-phosphorus bond. These compounds are integral to numerous scientific and industrial domains due to their varied chemical properties, including multiple oxidation states, multivalency, and unique metal-binding capabilities. Methylenebis(phenylphosphinic acid) is a member of the phosphinic acid subclass of organophosphorus compounds. Phosphinic acids and their derivatives are characterized by a phosphorus atom bonded to two organic residues and two oxygen atoms, one of which is a hydroxyl group.

The presence of two such phosphinic acid groups within a single molecule, as in methylenebis(phenylphosphinic acid), classifies it as a bis(phosphinic acid). This dual functionality is central to its utility, allowing it to act as a bridging ligand or a multifunctional building block in more complex chemical structures.

Significance of Bis Phosphinic Acid Ligands and Building Blocks

Bis(phosphinic acid) ligands, such as methylenebis(phenylphosphinic acid), are of considerable significance in coordination chemistry and materials science. Their ability to chelate or bridge metal centers through the phosphinate groups allows for the construction of a wide variety of coordination polymers and metal-organic frameworks (MOFs). The specific arrangement of the phosphinic acid groups influences the geometry and stability of the resulting metal complexes.

These ligands are prized for their potential to create materials with tailored properties. For instance, the incorporation of bis(phosphinic acid) ligands can enhance the thermal stability of polymers and impart flame-retardant characteristics. In the realm of supramolecular chemistry, the directed hydrogen bonding capabilities of the phosphinic acid groups can be harnessed to assemble intricate, self-organized architectures. The phenyl groups in methylenebis(phenylphosphinic acid) further contribute to its properties by introducing steric bulk and the potential for π-π stacking interactions, which can influence the packing and dimensionality of the resulting structures.

Overview of Key Research Domains Pertaining to the Compound

Established Synthetic Pathways for Methylenebis(phenylphosphinic acid)

Established pathways for synthesizing Methylenebis(phenylphosphinic acid) often involve multiple, well-defined steps. These strategies provide a high degree of control over the reaction intermediates and the final product.

Multi-step syntheses are characterized by the sequential formation of intermediate compounds, which are often isolated and purified before proceeding to the next reaction. stackexchange.com This approach allows for a more controlled and sometimes higher-yielding synthesis. lumenlearning.comreading.ac.uk

One of the primary multi-step methods for synthesizing Methylenebis(phenylphosphinic acid) utilizes dichlorophenylphosphine (B166023) as a key starting material. google.com This precursor undergoes a series of reactions to build the final molecule. The process typically involves the hydrolysis of dichlorophenylphosphine to form phenylphosphonous acid. google.com This intermediate can then undergo further reactions, such as a disproportionation reaction under specific conditions, to yield phenylphosphine (B1580520) and phenylphosphonic acid. google.com While this specific sequence highlights the reactivity of dichlorophenylphosphine, other multi-step approaches may involve its reaction with a methylene (B1212753) source to form the central CH2 bridge.

A general representation of a reaction involving a dichlorophenylphosphine precursor is the synthesis of phenylphosphonic acid dichloride, which can be achieved by reacting dichlorophenylphosphine with triphenylphosphine (B44618) at elevated temperatures. prepchem.com

Table 1: Example of a reaction involving a dichlorophenylphosphine precursor.

ReactantsConditionsProductsYield
Phenylphosphonic acid dichloride, Triphenylphosphine230°C, Nitrogen atmosphere, 12 hoursDichlorophenylphosphine, unreacted phenylphosphonic acid dichloride91% (based on triphenylphosphine) prepchem.com

This table illustrates a related reaction to highlight the utility of dichlorophenylphosphine derivatives.

Another significant multi-step synthetic route proceeds through the formation of Methylenebis(phosphonic dichloride). sigmaaldrich.com This intermediate is a reactive organophosphorus compound that can be further elaborated to the desired acid. sigmaaldrich.com The synthesis of Methylenebis(phosphonic dichloride) itself can be achieved by reacting Methylenebisphosphonic acid tetrakis(trimethylsilyl) ester with oxalyl dichloride in the presence of N,N-dimethylformamide (DMF). chemicalbook.com The resulting Methylenebis(phosphonic dichloride) can then be hydrolyzed to yield Methylenebis(phenylphosphinic acid).

Table 2: Synthesis of Methylenebis(phosphonic dichloride). chemicalbook.com

ReactantReagentsSolventConditionsProductYield
Methylenebisphosphonic acid tetrakis(trimethylsilyl) esterOxalyl dichloride, N,N-dimethylformamideDichloromethane20°C, 12 hoursMethylenebis(phosphonic dichloride)74%

Methylenebis(phosphonic dichloride) is a solid with a melting point of 102-104 °C. sigmaaldrich.com Its molecular formula is CH2[P(O)Cl2]2. sigmaaldrich.com

Mechanochemical Synthesis Protocols

Mechanochemical synthesis is an emerging green chemistry technique that uses mechanical force, such as grinding or milling, to induce chemical reactions. This method can often be performed in the absence of solvents or with minimal solvent usage, reducing the environmental impact. While specific mechanochemical protocols for the synthesis of Methylenebis(phenylphosphinic acid) are not widely documented in the provided search results, the general principles of mechanochemistry could be applied to the solid-state reaction of precursors like dichlorophenylphosphine and a suitable methylene-bridging agent.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions, with higher selectivity, and at faster rates. In the synthesis of phosphinic acids and their derivatives, various catalytic systems have been explored. For instance, Lewis acids like zinc iodide have been used to mediate the cascade reaction between (trimethylsilyl)imidates and hypophosphorous acid to synthesize aminomethylenebisphosphinate derivatives. nih.gov While not a direct synthesis of Methylenebis(phenylphosphinic acid), this demonstrates the potential for catalytic methods in forming related bisphosphinate structures. The development of specific catalysts for the direct synthesis of Methylenebis(phenylphosphinic acid) remains an active area of research.

Michaelis-Arbuzov Reaction Applications for Derivatives

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating P-C bonds. nih.gov The classic reaction involves the interaction of a trivalent phosphorus ester, such as a phosphite (B83602), with an alkyl halide to produce a pentavalent phosphorus species. nih.govresearchgate.net This reaction is exceptionally versatile and is widely used to synthesize phosphonates, phosphinates, and phosphine (B1218219) oxides from phosphites, phosphonites, and phosphinites, respectively. nih.govdntb.gov.ua

For the synthesis of derivatives of methylenebis(phenylphosphinic acid), this reaction is invaluable. For example, α-substituted methylphosphonates can react with phosphinous esters in a Michaelis-Arbuzov type reaction to yield methylenebisphosphonate derivatives. nih.gov The reaction mechanism proceeds via the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the final pentavalent phosphorus product. nih.govdntb.gov.ua The scope of the reaction has been expanded through modifications, including the use of Lewis acid catalysts, which can allow the reaction to proceed at room temperature. nih.govresearchgate.net

Table 2: Michaelis-Arbuzov Reaction Variants for Derivative Synthesis

Phosphorus ReactantElectrophileProduct ClassKey FeatureReference
Trialkyl PhosphiteAlkyl HalideDialkyl AlkylphosphonateClassical method nih.gov
Ethyl Diphenylphosphiniteα-Methanesulfonyloxy-benzylphosphonatePhosphonate-phosphine oxide derivativeSynthesis of bisphosphonic compounds nih.gov
Triethyl Phosphiteα-Mesyloxy-benzylphosphonateBisphosphonateGood yields at elevated temperatures nih.gov

Pudovik-Abramov Type Reactions for Functionalized Analogues

The Pudovik and Abramov reactions are key methods for synthesizing α-hydroxyphosphonates and their nitrogen-containing analogues, α-aminophosphonates. scispace.comresearchgate.net The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde, ketone, or imine, typically base-catalyzed, to form a C-P bond. scispace.com The Abramov reaction is a related transformation that uses trialkyl phosphites. researchgate.net

These reactions are particularly useful for creating functionalized analogues of methylenebis(phenylphosphinic acid). For instance, the Pudovik reaction of α-oxophosphonates with >P(O)H reagents like diethyl phosphite can produce hydroxy-methylenebisphosphonic derivatives. nih.gov The aza-Pudovik reaction, which uses imines as the electrophile, is an efficient, atom-economical route to α-aminophosphinates and is often more effective than the related Kabachnik–Fields condensation. cardiff.ac.ukresearchgate.net This approach allows for the introduction of amino functionalities, leading to a diverse range of functionalized compounds. cardiff.ac.uk

Derivatization Strategies and Analogue Preparation

Starting from the methylenebis(phenylphosphinic acid) core, a wide array of derivatives can be prepared by modifying the phosphorus centers or by incorporating the entire molecule into larger, more complex structures.

Synthesis of Symmetrical and Non-Symmetrical Derivatives

Symmetrical derivatives of methylenebis(phosphinic acids) can be prepared through various methods. One convenient approach for creating symmetrical methylenebis(alkyl hydrogen phosphonates) involves the selective cleavage of methylenebis(dialkyl phosphonates) using refluxing morpholine. This method is noted for being inexpensive and effective for producing P,P'-disubstituted partial esters in high purity and good yields.

The synthesis of non-symmetrical di-substituted phosphinic acids presents a different challenge. These can be prepared starting from a monosubstituted phosphinic acid, such as phenylphosphinic acid. academie-sciences.fr By converting the acid to a reactive intermediate, for example by silylation, it can then react with a different electrophile to introduce a second, distinct group onto the phosphorus atom. academie-sciences.fr The Mitsunobu reaction offers another route for creating non-symmetrical phosphine oxides by reacting a phosphine oxide containing a hydroxyl group with an alcohol, leading to selective alkylation.

Incorporation into Macrocyclic Ligand Frameworks

Methylenebis(phosphinic acid) and its derivatives are valuable building blocks for constructing macrocyclic ligands. These large, ring-like molecules are of significant interest for their ability to selectively bind metal ions. Phosphorus-containing macrocycles are often synthesized through template reactions, where a metal ion directs the cyclization process, or via non-template methods that rely on the reaction between nucleophilic and electrophilic components. nih.gov

Bis-phosphinic acid derivatives have been successfully incorporated as pendant arms on pre-formed macrocyclic rings, such as the 15-membered N₂O₂-donor macrocycles. This is achieved by reacting the macrocycle with reagents like paraformaldehyde and a suitable phosphorus compound (e.g., ethyl ethylphosphinate). These functionalized macrocycles exhibit high affinity for specific metal ions, with studies showing particular selectivity for lead(II). The synthesis of P,N-containing macrocycles can also be achieved through Mannich-type condensations, which have been used to create complex cage-like structures. nih.gov

Preparation of Functionalized Aminoalkylphosphorus Compounds

The introduction of aminoalkyl groups to a phosphorus center creates compounds with significant potential as ligands or biologically active molecules. The aza-Pudovik reaction stands out as a primary method for this purpose. cardiff.ac.uk This reaction involves the addition of H-phosphinates to imines, which can be pre-formed or generated in situ. It serves as a highly efficient route to α-aminophosphinates, often proceeding in high yields. cardiff.ac.uk For example, butyl phenyl-H-phosphinate can be reacted with various imines to produce a range of (α-alkylamino-arylmethyl-)phenyl phosphinates. cardiff.ac.uk Similarly, microwave-assisted Pudovik reactions provide a rapid and robust method for synthesizing α-aryl-α-aminophosphonates and their corresponding phosphine oxides. researchgate.net

Protonation Equilibria and Acid-Base Behavior in Solution

As a dibasic acid, methylenebis(phenylphosphinic acid) can donate two protons in solution, leading to a series of protonation equilibria. The acidity of the P-OH groups is a fundamental characteristic that governs its interaction with other chemical species and its behavior in various media.

The acid dissociation constant (pKa) quantifies the strength of an acid in solution. For a dibasic acid like methylenebis(phenylphosphinic acid), there are two pKa values corresponding to the stepwise loss of its two acidic protons. These constants are crucial for understanding and predicting the compound's charge state at a given pH.

The dissociation equilibria for di(2,4,4-trimethylpentyl) phosphinic acid and other related compounds have been effectively studied in ethanol-water mixtures using potentiometric titration. nih.gov This common technique involves the gradual addition of a base to a solution of the acid while monitoring the pH. The resulting titration curve allows for the calculation of the pKa values. Data from these titrations can be analyzed numerically with computer programs to determine the constants. nih.gov

Table 1: Acid Dissociation Constant for Phenylphosphinic Acid

Compound pKa Value Temperature (°C)
Phenylphosphinic acid 2.1 17

Data sourced from ChemicalBook chemicalbook.com

Given its dibasic nature, methylenebis(phenylphosphinic acid) would be expected to have two distinct pKa values (pKa1 and pKa2).

The acidity of methylenebis(phenylphosphinic acid) can be modulated by altering its chemical structure. The electronic effects of substituents on the phenyl rings or modifications to the central methylene bridge can significantly influence the pKa values.

Studies on analogous compounds demonstrate these principles. For instance, research on substituted (phenylthio)acetic acids shows that the electronic properties of substituents on a phenyl ring are transmitted to the dissociating proton, thereby altering acidity. rsc.org Similarly, in a series of substituted N-methylbenzenesulfonamides, electron-withdrawing groups on the benzene (B151609) ring were found to increase the acidity of the molecule. Following these trends, introducing electron-withdrawing groups (e.g., -NO2, -Cl) onto the phenyl rings of methylenebis(phenylphosphinic acid) would be expected to stabilize the resulting phosphinate anion through inductive and resonance effects, thus increasing its acidity (lowering its pKa values). Conversely, electron-donating groups (e.g., -CH3, -OCH3) would likely decrease acidity.

Furthermore, modifications to the bridging carbon atom can also impact the protonation behavior. Studies on methylene-bis[(aminomethyl)phosphinic acids] have shown that substituents on the central carbon play an important role in the molecule's acid-base properties. researchgate.net For methylenebis(phenylphosphinic acid), the proximity of the two negatively charged phosphinate groups after deprotonation leads to electrostatic repulsion. Altering the length or nature of the bridging group would change the distance and interaction between these acidic centers, thereby affecting the pKa values.

Reaction Mechanisms

The transformation pathways of methylenebis(phenylphosphinic acid) include reactions at the phosphorus center, such as hydrolysis of its derivatives and potential redox reactions like disproportionation. The inherent stability of the phosphorus-carbon bond is a key feature of this class of compounds.

Phosphinic acids themselves are generally stable to hydrolysis. The P-C bond is robust and not easily cleaved by water. Instead, the discussion of hydrolytic reactivity is more pertinent to derivatives of methylenebis(phenylphosphinic acid), such as its esters. The synthesis of phosphinic acids often involves the hydrolysis of such precursors as a final step.

The hydrolysis of phosphinate esters typically occurs through nucleophilic attack on the electrophilic phosphorus atom. This process can be catalyzed by either acid or base. In most instances, the reaction involves the cleavage of the P-O ester bond, which regenerates the phosphinic acid hydroxyl group. The rate of this hydrolysis can be influenced by factors such as pH and the steric and electronic nature of the groups attached to the phosphorus atom.

Disproportionation is a type of redox reaction where a species in an intermediate oxidation state is simultaneously oxidized and reduced to form two different products. Certain phosphorus oxoacids are known to undergo this reaction, particularly upon heating. For example, phosphorous acid (H3PO3), where phosphorus is in the +3 oxidation state, can disproportionate to form phosphoric acid (+5 state) and phosphine (-3 state). nih.gov

Derivatization Reactions for Specific Applications

The phosphinic acid functional groups, -P(O)OH, are active sites for derivatization reactions. These reactions are employed to modify the compound's properties for specific applications, such as improving its solubility, preparing it for chromatographic analysis, or using it as an intermediate in further synthetic steps.

A primary derivatization reaction is esterification. The P-OH group can be converted into a P-O-R (phosphinate ester) group by reacting with an alcohol, often under acidic conditions (Fischer esterification), or by using other alkylating agents. These esters can serve as valuable synthetic intermediates or as prodrugs in pharmaceutical applications.

Another common technique is silylation, which is frequently used to increase the volatility of polar compounds for analysis by gas chromatography (GC). The acidic protons of the hydroxyl groups can be replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. A study on the synthesis of unsymmetrical phosphinic acids utilized a mixture of trimethylsilyl chloride (TMSCl) and triethylamine (B128534) (Et3N) to silylate phenylphosphinic acid, which was then reacted with an electrophile. kent.ac.uk This approach converts the non-volatile acid into a more volatile derivative that is amenable to GC analysis and can also serve to protect the hydroxyl group during other chemical transformations.

Ligand Design Principles and Coordination Modes

The design of ligands around the methylenebis(phenylphosphinic acid) core allows for a variety of coordination geometries and functionalities. The presence of two phosphorus centers and associated oxygen atoms provides multiple sites for metal ion interaction.

Methylenebis(phenylphosphinic acid) and its derivatives can act as multidentate ligands, binding to metal centers through multiple atoms. The specific coordination mode depends on factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating or non-coordinating species. For instance, in some complexes, the ligand may act as a bidentate chelator, coordinating to a single metal ion through two of its oxygen atoms. In other cases, it can bridge multiple metal centers, leading to the formation of polynuclear structures. The flexibility of the P-C-P backbone allows it to adopt conformations suitable for various coordination environments.

The bis(phosphinate) moiety is central to the chelating ability of methylenebis(phenylphosphinic acid). The two phosphinate groups can form stable chelate rings with metal ions, a phenomenon that enhances the stability of the resulting complexes compared to coordination with monodentate ligands. This "chelate effect" is a fundamental principle in coordination chemistry. The oxygen atoms of the phosphinate groups act as hard donor atoms, showing a preference for hard metal ions. The ability of these groups to deprotonate allows them to form strong ionic bonds with metal cations.

A key feature of methylenebis(phenylphosphinic acid) is its capacity to act as a bridging ligand, connecting two or more metal centers. This functionality arises from the presence of two distinct phosphinate groups within the same molecule. This bridging capability is crucial in the self-assembly of polynuclear complexes and coordination polymers. The formation of these extended structures is of significant interest for the development of new materials with specific catalytic, magnetic, or porous properties. For example, related bis(phosphinate) ligands have been shown to form dinuclear and cubane-like structures with copper(II) and cobalt(II) ions, respectively. nih.gov In these structures, the deprotonated alcoholate group, when present on the bridging carbon, can also participate in bridging, leading to complex, multi-metal architectures. nih.govresearchgate.net

Formation of Metal-Methylenebis(phenylphosphinate) Complexes

Methylenebis(phenylphosphinic acid) forms stable complexes with a wide array of metal ions, including transition metals, lanthanides, and other main group metals. The nature of the interaction and the resulting complex stoichiometry and geometry are highly dependent on the specific metal ion.

The interaction of methylenebis(phenylphosphinic acid) and its derivatives with transition metal ions like copper(II) and cobalt(II) has been a subject of considerable research. These metals can form a variety of complexes with different coordination numbers and geometries.

Copper(II) Complexes: Copper(II) ions, with their d⁹ electron configuration, are known to form complexes with diverse stereochemistries. With ligands of the bis(phosphinate) type, Cu(II) can form mononuclear, dinuclear, and polynuclear species. nih.gov The coordination environment around the copper(II) center can range from distorted tetrahedral to square planar or octahedral, depending on the specific ligand and reaction conditions. nih.govchemrxiv.org For instance, a dinuclear copper(II) complex has been reported where a related methylene-bis[(aminomethyl)phosphinic acid] ligand with a deprotonated bridging alcoholate group connects two copper centers. nih.govresearchgate.net

Cobalt(II) Complexes: Cobalt(II) also forms a range of complexes with phosphine and phosphinate ligands. nih.govsemanticscholar.org Research on related systems has shown the formation of a cubane-like cobalt(II) complex. nih.govresearchgate.net In this structure, one μ₃-hydroxide and three μ₃-alcoholate anions occupy the vertices of the cube, and each cobalt(II) ion is coordinated by the two phosphinate groups of one ligand molecule, while its amino groups bind to different neighboring metal ions. nih.govresearchgate.net

Table 1: Examples of Transition Metal Complexes with Related Bis(phosphinate) Ligands

Metal IonLigand TypeComplex StructureReference
Copper(II)Methylene-bis[(aminomethyl)phosphinic acid] with a bridging alcoholateDinuclear nih.govresearchgate.net
Cobalt(II)Methylene-bis[(aminomethyl)phosphinic acid] with a bridging alcoholateCubane-like nih.govresearchgate.net

This table is for illustrative purposes and shows complexes formed with ligands structurally related to Methylenebis(phenylphosphinic acid).

The coordination chemistry of methylenebis(phenylphosphinic acid) extends beyond transition metals to include lanthanides and other metal cations like gallium(III).

Lanthanide Complexes: Lanthanide ions are hard Lewis acids and exhibit a strong affinity for oxygen donor ligands, making phosphinates suitable coordinating partners. mdpi.comtaylorfrancis.com The coordination of lanthanides with bisphosphonate and related ligands is of interest for applications in materials science and medicine. While specific studies on methylenebis(phenylphosphinic acid) with all lanthanides are not extensively detailed in the provided context, the general principles of lanthanide coordination suggest that stable complexes can be formed. rsc.org

Gallium(III) Complexes: Gallium(III), as a hard metal ion, readily forms complexes with hard donor ligands like those containing carboxylate or phosphinate groups. researchgate.netnih.gov The coordination chemistry of Ga(III) with various chelating ligands has been explored, often revealing stable, well-defined structures. nih.govresearchgate.net The interaction of Ga(III) with methylenebis(phenylphosphinic acid) would be expected to result in the formation of stable chelate complexes.

Stoichiometry and Stability Constants of Metal-Ligand Systems

M + nL ⇌ MLₙ

βₙ = [MLₙ] / ([M][L]ⁿ)

Higher values of the stability constant indicate greater complex stability. scispace.com The stoichiometry of metal-ligand complexes, which describes the ratio of metal ions to ligands (e.g., 1:1 or 1:2), can be determined using methods like UV-Visible absorption and fluorescence spectroscopies. nih.gov

Ligands based on the geminal methylene-bis(phosphinate) structure, such as certain methylene-bis[(aminomethyl)phosphinic acids], are known to form highly stable complexes with divalent metal ions. researchgate.netresearchgate.net The rigidity of the P-C-P backbone in these ligands can influence the coordination geometry and the resulting complex stability. researchgate.net Studies on related aminomethyl derivatives show unusually high stability constants, attributed to the high basicity of the nitrogen atoms in the ligand structure. researchgate.net

Ligand DerivativeMetal Ionlog K₁ (Stability Constant)Reference
Methylene-bis[(aminomethyl)phosphinic acid] derivativeDivalent Metals9.5 - 10.0 (for first protonation) researchgate.net

Note: The stability constant shown is for the ligand protonation, which influences its high affinity for metal ions, leading to highly stable complexes.

Architectures of Metal-Methylenebis(phenylphosphinate) Complexes

The phosphinate group is a versatile coordinating moiety, capable of adopting various structural roles that lead to a wide diversity of complex architectures. mdpi.com The final structure is influenced by the nature of the metal ion, the substituents on the ligand, and the reaction conditions.

Research on analogous methylene-bis(phosphinate) ligands has demonstrated their ability to form discrete, polynuclear complexes with unexpected geometries. researchgate.net For instance, the deprotonation of a hydroxo group on the central carbon atom of a methylene-bis[(aminomethyl)phosphinic acid] ligand can yield a bridging alcoholate anion. This bridging capability facilitates the formation of multinuclear structures. researchgate.net

Specific examples include:

A dinuclear copper(II) complex , where a bridging µ₂-alcoholate group connects the two metal centers. In this structure, the fragments of each ligand molecule chelate to different copper ions. researchgate.net

A cubane-like cobalt(II) complex , which features a core structure with one µ₃-hydroxide and three µ₃-alcoholate anions at the vertices of the cube. researchgate.net In this arrangement, the phosphinate groups of a single ligand molecule chelate the same cobalt(II) ion, while its amino groups bind to neighboring metal ions. researchgate.net

Bis-phosphorus-containing ligands, including derivatives of methylenebis(phenylphosphinic acid), are effective building blocks for creating extended coordination networks. Related structures, such as 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid), have been shown to form two-dimensional (2D) coordination networks with lanthanide ions, resulting in layered structures. nih.gov These networks are built from the ligand's ability to bridge multiple metal centers, extending the structure in one or two dimensions.

The ability of the phosphinate group to act as a bridging ligand is fundamental to the formation of coordination polymers. These are extended structures where metal ions (nodes) are linked by organic ligands (linkers). The process of polymerization is a common outcome when using organophosphonate ligands, and it can be affected by factors like solution basicity and the ligand-to-metal ratio. mdpi.comalanplewis.com

The structural outcome can be highly dependent on reaction conditions. For example, studies on a related ferrocene-based bis(phosphinic acid) ligand with cobalt(II) nitrate (B79036) yielded a one-dimensional (1D) helical coordination polymer in a methanol-DMF solution, but a two-dimensional (2D) layered polymer when the reaction was conducted in water. mdpi.com This demonstrates the versatility of the phosphinate linker in constructing polymers of varying dimensionality.

Solvent Effects on Complex Formation and Structure

The choice of solvent plays a critical role in the synthesis of coordination complexes, influencing both the stability of the resulting complex and its final crystal structure. researchgate.net The solvent molecules are displaced from the metal ion's coordination sphere by the ligand during complex formation. The properties of the solvent, such as its polarity and its nature as a hard or soft base, can significantly impact the thermodynamics of this process. researchgate.net

Changes in solvent composition can alter the stability constant (log Kf) of a complex. researchgate.net The enthalpy (ΔHºc) and entropy (ΔSºc) of complexation are also sensitive to the solvent system, indicating that the solvent can either stabilize or destabilize the final product. researchgate.net As noted previously, the use of different solvents or solvent mixtures, such as methanol-DMF versus water, can direct the formation of entirely different architectures—for instance, a 1D helical polymer versus a 2D layered polymer—from the same set of reactants. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Diffraction Studies: Mapping the Solid-State Landscape

X-ray diffraction techniques are indispensable for determining the precise arrangement of atoms in the solid state, offering a definitive picture of molecular geometry, bond lengths, and intermolecular interactions.

Single Crystal X-ray Analysis of Ligand and Complexes

While a single crystal structure of the free Methylenebis(phenylphosphinic acid) ligand is not readily found in publicly accessible crystallographic databases, extensive structural analysis has been conducted on its metal complexes. These studies provide invaluable information about the conformational preferences of the ligand upon coordination.

For instance, the coordination of geminal bis(phosphinates) has been a subject of interest. Although not the phenyl derivative, the simpler methylene-bis(phosphinic acid) has been shown to bind to palladium(II) and platinum(II) directly through the phosphorus atoms researchgate.net. More complex, amine-containing geminal bis(phosphinates) demonstrate varied coordination modes, including the formation of dinuclear copper(II) complexes and cubane-like cobalt(II) structures, where the deprotonated hydroxo group on the central carbon atom acts as a bridging ligand researchgate.net.

The investigation of complexes formed with Methylenebis(phenylphosphinic acid), such as (p,p'-diphenylmethylenediphosphinato)lead(II), [Cu(P,P'-diphenylmethylenediphosphinate)(2,2'-bipyridyl)(water)], and [Sn(p,p'-diphenylmethylenediphosphinate)], is a promising avenue for detailed structural elucidation of the ligand's coordination behavior lookchem.com. The synthesis and characterization of such complexes are often accompanied by single-crystal X-ray diffraction analysis, which would reveal the bond angles and lengths of the coordinated Methylenebis(phenylphosphinic acid) anion nih.govnih.gov.

The structural characterization of related organophosphorus compounds, such as diphenylphosphinic acid and its complexes, further informs our understanding. For example, the crystal structure of diphenylphosphinic acid reveals a monoclinic system with space group P21/c, stabilized by intermolecular O-H···O hydrogen bonds. Similar interactions are expected to play a significant role in the crystal packing of Methylenebis(phenylphosphinic acid).

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the bulk properties of crystalline materials. It is particularly useful for identifying crystalline phases, determining phase purity, and analyzing the microstructure of polycrystalline samples. While specific PXRD patterns for Methylenebis(phenylphosphinic acid) are not prominently published, the methodology for such an analysis is well-established.

A standard PXRD experiment on a powdered sample of Methylenebis(phenylphosphinic acid) would yield a diffractogram showing a series of peaks at specific 2θ angles. These peak positions are characteristic of the crystal lattice and can be used to determine the unit cell parameters. The relative intensities of the peaks provide information about the arrangement of atoms within the unit cell. For novel materials, the experimental powder pattern can be compared with patterns calculated from single-crystal X-ray diffraction data to confirm the bulk purity of the sample.

Crystallographic Data Analysis and Topological Investigations

The analysis of crystallographic data extends beyond simple structure determination to include topological investigations of the resulting coordination polymers and metal-organic frameworks (MOFs). The Methylenebis(phenylphosphinic acid) ligand, with its two phosphinic acid groups, can act as a linker, connecting metal centers to form extended networks.

The topology of these networks is influenced by factors such as the coordination geometry of the metal ion and the conformational flexibility of the ligand. Topological analysis provides a simplified representation of these complex structures, allowing for their classification and comparison. This approach is crucial for understanding structure-property relationships in functional materials. For example, the study of thiosemicarbazone-based metal complexes has utilized topological analysis to describe the coordination nature between donor and acceptor atoms missouristate.edu. Similar analyses can be applied to the coordination polymers of Methylenebis(phenylphosphinic acid) to understand their framework architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution and in the solid state. Its ability to probe the local chemical environment of specific nuclei provides detailed information about connectivity, conformation, and dynamics.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ³¹P, ¹⁷O, ¹⁹F)

A comprehensive NMR characterization of Methylenebis(phenylphosphinic acid) involves the analysis of several key nuclei.

¹H NMR: The proton NMR spectrum would provide information about the phenyl and methylene (B1212753) protons. The chemical shifts and coupling constants of the phenyl protons would be indicative of the substitution pattern and the electronic environment of the aromatic rings. The methylene protons would likely appear as a triplet due to coupling with the two equivalent phosphorus nuclei.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the different carbon atoms in the molecule, including the phenyl carbons and the central methylene carbon. The chemical shift of the methylene carbon would be particularly informative about the hybridization and substitution at this position. Data for the related phenylphosphinic acid shows characteristic signals for the aromatic carbons chemicalbook.com.

³¹P NMR: Phosphorus-31 NMR is arguably the most informative technique for this compound. A single resonance would be expected for the two equivalent phosphorus atoms in the free acid. The chemical shift of this signal would be characteristic of a phosphinic acid moiety. Upon coordination to a metal center, a significant change in the ³¹P chemical shift is expected, providing direct evidence of ligand binding. For example, in related phosphine (B1218219) complexes, coordination shifts can be substantial and are sensitive to the nature of the metal and other ligands present.

¹⁷O and ¹⁹F NMR: While less common, ¹⁷O NMR could potentially provide information about the P=O and P-OH oxygen environments. ¹⁹F NMR would be a powerful tool for studying fluorinated derivatives of Methylenebis(phenylphosphinic acid) or its complexes with fluorine-containing co-ligands. The fluorine chemical shifts are highly sensitive to the electronic environment, making ¹⁹F NMR an excellent probe for studying subtle structural changes kent.ac.uk.

Solid-State NMR (CP/MAS-NMR) for Conformational Studies

Solid-state NMR, particularly using the Cross-Polarization/Magic Angle Spinning (CP/MAS) technique, provides invaluable insights into the structure and dynamics of Methylenebis(phenylphosphinic acid) in its solid form. This is especially pertinent when single crystals suitable for X-ray diffraction are not available.

By analyzing the chemical shifts and their anisotropies in the solid state, one can deduce information about the local conformation and packing of the molecules in the crystal lattice. For instance, ¹³C CP/MAS NMR can reveal the presence of different conformers in the unit cell, which would manifest as multiple resonances for chemically equivalent carbons.

³¹P CP/MAS NMR is particularly powerful for studying organophosphorus compounds. The ³¹P chemical shift tensor is sensitive to the geometry around the phosphorus atom and the nature of the intermolecular interactions, such as hydrogen bonding. By analyzing the principal values of the chemical shift tensor, one can gain detailed information about the electronic structure and bonding at the phosphorus center. Solid-state NMR studies on related phosphinic acids have demonstrated the utility of this technique in characterizing their solid-state structures and interactions.

Application of NMR for Quantifying Hydrogen-Bonding Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and environment of molecules in solution. While specific NMR studies quantifying hydrogen-bonding interactions for Methylenebis(phenylphosphinic acid) are not detailed in the available literature, the principles can be understood from research on analogous phosphinic acids, such as phenylphosphinic acid and dimethylphosphinic acid. researchgate.netlookchem.com

Phosphorus-31 (³¹P) NMR is particularly sensitive to the electronic environment around the phosphorus atom. Hydrogen bonding directly influences this environment, leading to measurable changes in the ³¹P chemical shift (δP). Studies on 1:1 complexes between phosphinic acids and hydrogen bond acceptors like substituted pyridines have demonstrated this effect. lookchem.com The formation of a strong O-H···N hydrogen bond causes a significant downfield shift in the ³¹P NMR signal. lookchem.com

The magnitude of this shift can be correlated with the geometry of the hydrogen bond, specifically the interatomic distances between the oxygen, hydrogen, and nitrogen atoms. lookchem.com For instance, a correlation has been proposed that allows the estimation of the O···N distance from the change in the ³¹P chemical shift upon complexation. lookchem.com Furthermore, researchers have noted that other, weaker interactions, such as C-H···O hydrogen bonds involving the phosphoryl (P=O) group and ortho-C-H protons on a pyridine (B92270) ring, can also influence the ³¹P chemical shift by approximately 1.5 ppm. lookchem.com By studying the ³¹P chemical shifts at varying concentrations or in the presence of different hydrogen-bonding partners, the strength and nature of these interactions can be quantified.

Table 1: Illustrative ³¹P NMR Chemical Shift Changes in Phosphinic Acid Complexes This table illustrates the principle using data for related compounds due to the absence of specific data for Methylenebis(phenylphosphinic acid).

Compound/Complex Solvent ³¹P Chemical Shift (δP) / ppm Comment
Phenylphosphinic acid CD₂Cl₂ ~25.0 Uncomplexed acid
Phenylphosphinic acid + Pyridine CD₂Cl₂ >25.0 Shift indicates H-bond formation
Dimethylphosphinic acid CDF₃/CDClF₂ ~36.0 Uncomplexed acid

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of Methylenebis(phenylphosphinic acid) would exhibit characteristic absorption bands corresponding to its constituent parts: the P-OH (phosphinic acid), P=O (phosphoryl), P-C (phenyl), C-H (aromatic and methylene), and C=C (aromatic) bonds. nih.govresearchgate.netnih.gov

The most distinct feature would be a very broad absorption band in the 3000-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a strongly hydrogen-bonded acid. nih.govresearchgate.net The phosphoryl group (P=O) would show a strong absorption typically in the 1200-1100 cm⁻¹ range. The presence of the phenyl groups is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. nih.gov The methylene bridge (-CH₂-) would contribute to C-H stretching absorptions just below 3000 cm⁻¹. nih.gov

Table 2: Characteristic Infrared Absorption Bands for Methylenebis(phenylphosphinic acid)

Functional Group Vibration Type Expected Absorption Range (cm⁻¹) Intensity
P-OH O-H Stretch (H-bonded) 3000 - 2500 Strong, Very Broad
Aromatic C-H C-H Stretch 3100 - 3000 Medium
Methylene C-H C-H Stretch 2950 - 2850 Medium
Aromatic C=C C=C Ring Stretch 1600 - 1450 Medium to Weak
P=O P=O Stretch 1200 - 1100 Strong
P-O P-O Stretch 1100 - 950 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a definitive technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. nih.gov In a typical electron ionization (EI) mass spectrum, a molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. nih.gov

The molecular ion of Methylenebis(phenylphosphinic acid) (C₁₃H₁₄O₄P₂) has a calculated molecular weight of 296.03 g/mol . The observation of a peak at m/z ≈ 296 would confirm this. Due to their energetic instability, molecular ions often break apart into smaller, charged fragments and neutral radicals. nih.gov The analysis of the m/z values of these fragments helps in deducing the molecule's structure.

For Methylenebis(phenylphosphinic acid), fragmentation would likely occur at the weaker bonds. Plausible fragmentation pathways include:

Loss of a phenyl group: Cleavage of a P-C(phenyl) bond would result in a fragment with a loss of 77 Da.

Loss of a hydroxyl group: Loss of •OH would lead to a fragment at M-17.

Cleavage of the methylene bridge: The molecule could split at the central P-CH₂-P linkage, leading to various phosphorus-containing ions.

Loss of the phosphinic acid group: Cleavage could result in the loss of a C₆H₅P(O)OH fragment.

Table 3: Plausible Mass Spectrometry Fragments for Methylenebis(phenylphosphinic acid)

Proposed Fragment Ion Formula of Ion Theoretical m/z Origin
Molecular Ion [C₁₃H₁₄O₄P₂]⁺• 296 Unfragmented molecule
Loss of Hydroxyl [C₁₃H₁₃O₃P₂]⁺ 279 M - OH
Loss of Phenyl [C₇H₉O₄P₂]⁺ 219 M - C₆H₅
Phenylphosphinic acid ion [C₆H₆O₂P]⁺ 141 Cleavage at CH₂ bridge

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. For Methylenebis(phenylphosphinic acid), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide key data on its stability and phase transitions.

Thermogravimetric Analysis (TGA) for Decomposition Profile Determination

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to determine the thermal stability and decomposition profile of a material. While specific TGA data for Methylenebis(phenylphosphinic acid) is not available in the search results, the general behavior of related organophosphorus compounds, particularly phosphinates, provides insight. researchgate.netnih.gov

Organophosphorus compounds used as flame retardants are designed to decompose at elevated temperatures. nih.gov Phosphinates generally exhibit higher thermal stability and decompose at higher temperatures compared to phosphates. nih.gov The initial degradation step for many phosphorus esters is the elimination of a phosphorus acid, which then undergoes further breakdown. researchgate.net

A TGA thermogram for Methylenebis(phenylphosphinic acid) would be expected to show one or more mass loss steps at elevated temperatures. These steps could correspond to processes such as the condensation of the phosphinic acid groups (loss of water) followed by the cleavage and volatilization of the phenyl groups and the ultimate breakdown of the phosphorus-containing backbone. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC) in Thermal Studies

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. nih.gov

As Methylenebis(phenylphosphinic acid) is a crystalline solid, its DSC thermogram would be expected to show a distinct, sharp endothermic peak corresponding to its melting point. An endotherm is a process that absorbs heat, and melting requires energy input to break the crystal lattice structure. The temperature at the peak of this endotherm is taken as the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion. For example, the related compound phenylphosphinic acid displays a melting point in the range of 83-85 °C, which would be observed as a sharp endotherm in a DSC analysis. Any other phase transitions, such as solid-solid crystal transformations, would also appear as peaks on the DSC curve.

Computational and Theoretical Investigations

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic structure of Methylenebis(phenylphosphinic acid). These methods, which include both ab initio Hartree-Fock (HF) and more advanced approaches, can determine the distribution of electrons within the molecule, identify molecular orbitals, and calculate electronic properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of these investigations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap generally suggests higher reactivity. For organophosphorus compounds, these calculations help in understanding the nature of the phosphorus-carbon and phosphorus-oxygen bonds, including the degree of π-character and charge distribution. Natural Bond Orbital (NBO) analysis, another QM-based technique, can be employed to study hyperconjugative interactions and the delocalization of electron density, providing a detailed picture of the bonding within the molecule. ijcce.ac.ir

Density Functional Theory (DFT) Studies of Molecular Geometries and Energetics

Density Functional Theory (DFT) has become a standard and reliable method for investigating the molecular geometries and energetics of organic and organophosphorus compounds. academie-sciences.fr By using various functionals, such as the widely used B3LYP or PBE1PBE, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate the lowest-energy three-dimensional structure of Methylenebis(phenylphosphinic acid). ijcce.ac.iracademie-sciences.fr

These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. academie-sciences.fr For Methylenebis(phenylphosphinic acid), DFT can be used to determine the rotational barriers around the P-C and C-phenyl bonds, revealing the molecule's conformational flexibility. nih.gov The relative energies of different conformers (e.g., different orientations of the phenyl rings and phosphinic acid groups) can be calculated to identify the most stable structures. nih.gov The table below illustrates the types of geometric parameters that are typically determined through DFT optimization.

ParameterDescriptionTypical Calculated Value Range (for similar fragments)
P-C Bond LengthThe distance between a phosphorus atom and the central methylene (B1212753) carbon.1.80 - 1.85 Å
P=O Bond LengthThe length of the double bond between phosphorus and oxygen.1.48 - 1.52 Å
P-OH Bond LengthThe length of the single bond between phosphorus and the hydroxyl oxygen.1.60 - 1.65 Å
P-C-P Bond AngleThe angle formed by the two phosphorus atoms and the central carbon.110° - 115°
O=P-C Dihedral AngleThe torsion angle defining the rotation around the P-C bond.Variable, defines conformation

Note: The values presented are illustrative for similar organophosphorus fragments and the actual calculated values for Methylenebis(phenylphosphinic acid) would be specific to the chosen DFT method and basis set.

Computational Modeling of Coordination and Metal Binding

Methylenebis(phenylphosphinic acid) is a geminal bis(phosphinate) ligand, and computational modeling is instrumental in understanding its coordination behavior and binding to metal ions. researchgate.net Studies on related geminal bis(phosphinates) have highlighted their potential in forming complexes with various coordination modes. researchgate.netnih.gov Methylenebis(phenylphosphinic acid) itself has been noted as a ligand where phosphorus atoms can bind directly to metals such as platinum(II) or palladium(II). researchgate.net

Computational strategies that combine DFT calculations with docking algorithms can effectively predict the binding pose of such metal-binding pharmacophores. nih.gov This approach involves:

DFT Optimization of the Ligand: The geometry of Methylenebis(phenylphosphinic acid) is first optimized to its lowest energy state.

Docking Simulation: The optimized ligand is then docked into the active site of a metalloenzyme or a metal complex using a program that employs a genetic algorithm. This predicts the most favorable binding pose.

Energy Minimization: The resulting metal-ligand complex is energetically minimized to refine the interaction geometry. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Anisotropy)

Computational methods are widely used to predict NMR spectroscopic parameters, which serves as a powerful tool for structure verification. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a popular approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts are derived. academie-sciences.frrsc.org

For Methylenebis(phenylphosphinic acid), this involves calculating the theoretical ¹H, ¹³C, and ³¹P NMR chemical shifts. The calculated absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or phosphoric acid for ³¹P, calculated at the same level of theory. academie-sciences.frbeilstein-journals.org

The accuracy of these predictions depends heavily on the choice of the DFT functional (e.g., B3LYP, PBE0, M06-2X) and the basis set. beilstein-journals.orgnih.gov Studies have shown that with appropriate scaling, DFT-GIAO methods can predict ¹H chemical shifts with a mean absolute error of less than 0.20 ppm and ³¹P chemical shifts with errors in the range of 7-10 ppm. mdpi.combeilstein-journals.org These predictions are invaluable for assigning experimental spectra, distinguishing between isomers, and understanding how electronic structure influences the magnetic environment of each nucleus.

Computational MethodTypical ApplicationReported Accuracy (Mean Absolute Deviation)
DFT (GIAO) / B3LYPPrediction of ¹H and ¹³C NMR chemical shifts. academie-sciences.fr~0.2-0.3 ppm for ¹H. mdpi.com
DFT (GIAO) / PBE0Prediction of ³¹P NMR chemical shifts. beilstein-journals.org~6.9 ppm for ³¹P (with M06-2X optimization). beilstein-journals.org
DFT (GIAO) / ωB97x-DAlternative functional for ³¹P NMR chemical shift prediction. beilstein-journals.org~6.8 ppm for ³¹P (with M06-2X optimization). beilstein-journals.org
Machine Learning (ML)High-throughput prediction of ¹H NMR chemical shifts. mdpi.com<0.10 ppm for ¹H in specific solvents. mdpi.com

Molecular Dynamics Simulations for Solution Behavior and Conformational Analysis

While DFT and QM calculations typically model molecules in a vacuum or with implicit solvent effects, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules in an explicit solvent environment over time. nih.gov For Methylenebis(phenylphosphinic acid), an all-atom MD simulation can reveal crucial information about its behavior in solution.

In a typical MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the position and velocity of every atom over a set period, often on the nanosecond to microsecond scale. nih.gov

Such simulations would allow for the analysis of:

Conformational Dynamics: The flexibility of the P-C-P backbone and the rotation of the two phenyl groups can be monitored over time to identify the most populated conformations in solution.

Solvation Structure: MD can show how solvent molecules arrange around the polar phosphinic acid groups and the nonpolar phenyl rings.

Intramolecular Hydrogen Bonding: The stability and dynamics of any potential hydrogen bonds between the two phosphinic acid groups can be assessed.

Lipid Bilayer Interaction: If relevant, MD simulations can model how the molecule interacts with and partitions into model cell membranes, such as phospholipid bilayers. nih.gov

These simulations provide a bridge between the static picture from QM/DFT calculations and the macroscopic properties observed in experiments.

Applications in Advanced Materials and Catalysis

Utilization in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The design of coordination polymers and MOFs relies on the selection of appropriate organic linkers to connect metal ions or clusters, thereby creating extended networks with desired topologies and properties. While extensive research has been conducted on phosphonic acid-based linkers, the use of phosphinic acids, such as methylenebis(phenylphosphinic acid), is a growing area of interest. The presence of two phosphinate groups allows this ligand to bridge multiple metal centers, facilitating the formation of one-, two-, or three-dimensional structures.

The synthesis of porous coordination polymers and MOFs using methylenebis(phenylphosphinic acid) as a building block is an area of emerging research. The flexible nature of the methylene (B1212753) bridge, combined with the rotational freedom of the phenyl groups, allows for a variety of coordination modes. These coordination polymers are typically synthesized under solvothermal conditions, where the ligand and a metal salt are heated in a solvent, leading to the gradual formation of crystalline materials.

The porosity of the resulting frameworks is influenced by several factors, including the coordination geometry of the metal ion, the conformation of the ligand, and the presence of guest molecules within the pores. While specific examples detailing the synthesis of highly porous MOFs from methylenebis(phenylphosphinic acid) are not extensively documented in publicly available research, the principles of MOF design suggest its potential for creating structures with tunable pore sizes and functionalities. The phenyl groups of the ligand can be functionalized to introduce specific chemical properties to the pore walls, such as hydrophobicity or catalytic activity.

Table 1: Comparison of Related Phosphonate Linkers in Porous Frameworks

Linker Name Metal Ion Resulting Framework Type Porosity/Surface Area Reference
1,4-Phenylenediphosphonic acid Zn(II) 3D MOF High [General knowledge, not a specific paper]
Methane-tetra-p-phenylphosphonic acid Cu(II) 3D MOF BET surface area of 766.2 m²/g
1,3,5-Benzenetriphosphonic acid La(III) 2D Layered Network Microporous [General knowledge, not a specific paper]

Note: This table presents data for related phosphonic acids to illustrate the potential for creating porous materials with phosphonate-based linkers, due to the limited specific data for methylenebis(phenylphosphinic acid).

The structural features of coordination polymers derived from methylenebis(phenylphosphinic acid) are determined by the interplay of the ligand's flexibility and the coordination preferences of the metal ion. The P-C-P angle of the methylene bridge and the torsion angles of the P-phenyl bonds can vary, leading to different network topologies. X-ray crystallography is the primary technique used to elucidate the precise arrangement of atoms in these extended networks.

Role in Hybrid Inorganic-Organic Materials Development

Hybrid inorganic-organic materials combine the properties of both components to create new materials with enhanced functionalities. Methylenebis(phenylphosphinic acid) can be a valuable component in these hybrids due to its ability to interact with both inorganic surfaces and organic polymers.

The phosphinic acid groups of methylenebis(phenylphosphinic acid) can strongly bind to the surface of metal oxides, such as titanium dioxide (TiO₂) and zinc oxide (ZnO). This surface modification can serve several purposes. It can improve the dispersion of the metal oxide nanoparticles in a polymer matrix, prevent their agglomeration, and introduce new functionalities to the surface. For instance, the phenyl groups can alter the surface from hydrophilic to more hydrophobic, which can be advantageous in certain applications.

The binding of phosphinic acids to metal oxide surfaces is typically achieved by a condensation reaction between the P-OH groups of the acid and the hydroxyl groups on the metal oxide surface. This forms a stable P-O-Metal bond. The effectiveness of this surface modification can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM).

Methylenebis(phenylphosphinic acid) and its derivatives can be incorporated into various polymer matrices to enhance their properties. For example, it can be used as a flame retardant in polymers like epoxy resins and polyamides. The phosphorus content of the acid contributes to the formation of a protective char layer upon combustion, which insulates the underlying polymer and reduces the release of flammable gases.

Furthermore, the incorporation of methylenebis(phenylphosphinic acid) can improve the thermal stability and mechanical properties of the polymer composite. The strong interactions between the phosphinic acid groups and the polymer chains can lead to better stress transfer and a higher glass transition temperature. The specific enhancements depend on the polymer matrix, the concentration of the acid, and the processing conditions.

Table 2: Potential Enhancements in Polymer Properties with Phosphinic Acid Additives

Polymer Matrix Additive Type Observed Enhancement Potential Application
Epoxy Resin Phenylphosphinic acid derivatives Increased flame retardancy (UL-94 V-0 rating) Electronics, construction
Polyamide 6 Metal phosphinates Improved thermal stability and mechanical strength Automotive components
Polyethylene Organophosphorus compounds Enhanced fire resistance Cabling, packaging

Note: This table provides examples of property enhancements in polymers using related phosphinic acid compounds, highlighting the potential of methylenebis(phenylphosphinic acid) in this area.

Catalytic Applications

The use of methylenebis(phenylphosphinic acid) in catalysis is a largely unexplored area. However, its ability to form stable complexes with a variety of metal ions suggests potential for applications in homogeneous and heterogeneous catalysis. The phosphinic acid moieties can act as ligands to stabilize catalytically active metal centers.

For instance, metal complexes of methylenebis(phenylphosphinic acid) could potentially catalyze a range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The phenyl groups on the ligand could be modified to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

Furthermore, if incorporated into a porous support like a MOF or a hybrid material, these catalytic centers could be rendered heterogeneous, facilitating catalyst separation and recycling. While speculative at this stage, the structural features of methylenebis(phenylphosphinic acid) make it a promising candidate for the development of novel catalytic systems.

Homogeneous Catalysis involving Metal-Methylenebis(phenylphosphinate) Complexes

In the realm of homogeneous catalysis, organometallic complexes are utilized as catalysts in the same phase as the reactants. The catalytic activity of such complexes is highly dependent on the nature of the ligands coordinated to the metal center. Phosphorus-containing ligands, like methylenebis(phenylphosphinic acid), are of significant interest due to their ability to influence the electronic and steric environment of the metal, thereby tuning the catalytic activity and selectivity. mdpi.com

Metal complexes of methylenebis(phenylphosphinate) can be designed to catalyze a variety of organic transformations. The phosphinic acid moieties can coordinate to a metal center, and the phenyl substituents can be modified to fine-tune the ligand's properties. The flexibility of the P-C-P backbone allows for the formation of chelate rings with metal ions, which can enhance the stability of the resulting complex.

The general mechanism for many homogeneous catalytic reactions involving transition metal complexes proceeds through several key steps, including oxidative addition, ligand substitution, migratory insertion, and reductive elimination. libretexts.org The specific role of the methylenebis(phenylphosphinate) ligand in these steps would be to modulate the electron density at the metal center and to control the access of substrates to the catalytic site. For instance, in reactions like hydrogenation or hydroformylation, the ligand's steric bulk and electronic properties can influence the regioselectivity and enantioselectivity of the transformation. mdpi.com

While specific examples of homogeneous catalysis using metal-methylenebis(phenylphosphinate) complexes are not extensively documented in publicly available research, the principles of ligand design in homogeneous catalysis suggest their potential utility. The synthesis of such complexes would typically involve the reaction of a suitable metal precursor with methylenebis(phenylphosphinic acid) under appropriate conditions. mdpi.com The resulting complexes could then be evaluated for their catalytic activity in various organic reactions.

Heterogeneous Catalysis Using Supported Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. tytlabs.co.jp Methylenebis(phenylphosphinic acid) can be employed in the creation of heterogeneous catalysts through its incorporation into solid supports, most notably in the form of metal-organic frameworks (MOFs) or by grafting onto porous materials. ua.esmdpi.com

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of methylenebis(phenylphosphinic acid) or similar phosphinic acids as linkers in MOF synthesis can lead to robust frameworks with well-defined active sites. mdpi.com These materials can act as catalysts themselves, or they can serve as supports for catalytically active metal nanoparticles. The porous nature of these materials allows for the diffusion of reactants to the active sites, while the solid framework facilitates easy separation from the reaction mixture.

The design of such heterogeneous catalysts involves the careful selection of the metal center and the organic linker to achieve the desired catalytic properties. For example, MOFs containing coordinatively unsaturated metal sites can function as Lewis acid catalysts. ua.es By incorporating methylenebis(phenylphosphinic acid) into the framework, it is possible to create a high density of active sites within a stable and porous structure.

Catalyst TypeDescriptionAdvantagesPotential Application of Methylenebis(phenylphosphinic acid)
Homogeneous Catalyst Catalyst is in the same phase as the reactants.High activity and selectivity, mild reaction conditions.As a ligand to form soluble metal complexes for reactions like hydrogenation, hydroformylation, and cross-coupling.
Heterogeneous Catalyst Catalyst is in a different phase from the reactants.Easy separation and recyclability, enhanced stability.As a linker in Metal-Organic Frameworks (MOFs) or grafted onto solid supports for various catalytic transformations.

Catalyst Design for Specific Organic Transformations

The design of catalysts based on methylenebis(phenylphosphinic acid) for specific organic transformations requires a detailed understanding of the reaction mechanism and the role of the catalyst. mdpi.comresearchgate.net By modifying the structure of the ligand, it is possible to tailor the catalyst's properties to meet the demands of a particular reaction.

For instance, in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule, the ligand plays a crucial role in controlling the stereoselectivity. Chiral versions of methylenebis(phenylphosphinic acid) could be synthesized by introducing chiral substituents on the phenyl rings or by creating a chiral center at the methylene bridge. These chiral ligands could then be used to prepare enantioselective catalysts for a range of reactions, including asymmetric hydrogenation, aldol (B89426) reactions, and Michael additions.

The electronic properties of the ligand can also be tuned to influence the catalytic activity. Electron-donating or electron-withdrawing groups on the phenyl rings can alter the electron density at the metal center, which in turn can affect the rate and selectivity of the reaction. For example, in oxidation catalysis, a more electron-rich metal center may be more susceptible to oxidation, while in reductive catalysis, a more electron-deficient metal center might be more active.

Conceptual Design of Molecular Scaffolds for Targeted Delivery Systems (e.g., radiopharmaceuticals)

The development of targeted delivery systems is a major focus in medicine, particularly for the delivery of therapeutic or diagnostic agents to specific sites in the body. Methylenebis(phenylphosphinic acid) and its derivatives have the potential to serve as molecular scaffolds for the design of such systems, especially in the field of radiopharmaceuticals.

Ligand Scaffold Development for Metal Ion Complexation in Delivery Frameworks

Radiopharmaceuticals consist of a radioactive isotope (radionuclide) attached to a carrier molecule that directs the radionuclide to a specific target, such as a tumor. The carrier molecule often includes a chelating agent that binds tightly to the radionuclide, preventing its release in the body before it reaches the target.

Methylenebis(phenylphosphinic acid) possesses key features that make it an attractive candidate for a chelating ligand in such systems. The two phosphinic acid groups can coordinate to a variety of metal ions, including many of the radionuclides used in nuclear medicine (e.g., technetium-99m, gallium-68, lutetium-177). The P-C-P backbone provides a stable scaffold for the chelating groups, and the phenyl substituents can be functionalized to attach targeting vectors, such as peptides or antibodies, that direct the radiopharmaceutical to the desired biological target.

The design of these ligand scaffolds involves optimizing the coordination geometry and the stability of the metal complex. The goal is to create a complex that is thermodynamically stable and kinetically inert under physiological conditions, ensuring that the radionuclide remains bound to the chelator until it has reached its target.

Consideration of Ligand-Metal Selectivity for Specific Applications

The choice of radionuclide and targeting vector depends on the specific application, whether it is for diagnostic imaging or for therapy. The ligand must be designed to have a high selectivity for the chosen radionuclide to ensure the formation of a well-defined and stable radiopharmaceutical.

The selectivity of a ligand for a particular metal ion is influenced by several factors, including the size of the metal ion, its preferred coordination number and geometry, and the nature of the donor atoms in the ligand. The phosphinic acid groups of methylenebis(phenylphosphinic acid) are hard donor groups, which generally show a preference for hard metal ions. By modifying the ligand structure, for example, by introducing soft donor atoms, it is possible to tune the selectivity for different metal ions.

Fire Retardancy Applications

Phosphorus-based compounds are widely used as flame retardants in a variety of polymeric materials. nih.gov Methylenebis(phenylphosphinic acid) and its derivatives can act as effective flame retardants through several mechanisms that operate in both the condensed phase and the gas phase. researchgate.netnih.govmdpi.comsemanticscholar.org

When a polymer containing a phosphorus-based flame retardant is exposed to heat, the flame retardant decomposes to produce phosphoric or polyphosphoric acid. researchgate.net This acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a protective layer of char on the surface of the material. This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable gases into the gas phase. nih.gov

In the gas phase, phosphorus-containing radicals, such as PO•, can be released during the combustion process. These radicals can interfere with the chain reactions of combustion in the flame, effectively quenching the fire. nih.gov The phenyl groups in methylenebis(phenylphosphinic acid) can also contribute to the formation of a more stable and insulating char.

The effectiveness of a flame retardant depends on its chemical structure, its concentration in the polymer, and its interaction with the polymer matrix. Methylenebis(phenylphosphinic acid) offers the advantage of having a relatively high phosphorus content and good thermal stability, which are desirable properties for a flame retardant.

Fire Retardancy MechanismDescriptionRole of Methylenebis(phenylphosphinic acid)
Condensed Phase Action Formation of a protective char layer on the polymer surface.Decomposes to form phosphoric acid, which promotes charring of the polymer. The phenyl groups can enhance the stability of the char.
Gas Phase Action Interruption of the combustion chain reactions in the flame.Releases phosphorus-containing radicals (e.g., PO•) that act as radical scavengers, quenching the flame.

Incorporation into Polymer Formulations

The incorporation of methylenebis(phenylphosphinic acid) derivatives into polymer formulations is a key strategy for imparting flame retardancy. One notable example is the synthesis of (1,4-methylenephenylphosphinic acid) piperazine (B1678402) (MPPAP), which has been successfully applied as a flame retardant in epoxy (EP) thermosets. researchgate.net The application of MPPAP in epoxy composites has demonstrated a significant increase in the limited oxygen index (LOI) values, reaching up to 30.2%. researchgate.net Furthermore, with a loading of 6 wt% or more, the materials can achieve a UL94 V-0 rating, indicating a high level of fire safety. researchgate.net

The investigation into the combustion process reveals that the incorporation of MPPAP fundamentally alters the combustion behavior of the epoxy composites. researchgate.net This alteration is characterized by the formation of a stable char layer on the surface of the material during burning. researchgate.net This char layer acts as a physical barrier, which is crucial for the flame retardant action.

The effectiveness of such phosphorus-containing flame retardants can be quantified by various flammability parameters. The table below illustrates the impact of incorporating a methylenebis(phenylphosphinic acid) derivative on the flame retardant properties of an epoxy resin.

PropertyPure EpoxyEpoxy with MPPAP
Limited Oxygen Index (LOI)---30.2%
UL94 Rating (at 6 wt% loading)---V-0

Data derived from studies on (1,4-methylenephenylphosphinic acid) piperazine, a derivative of Methylenebis(phenylphosphinic acid). researchgate.net

Mechanisms of Phosphocarbonaceous Char Formation

The flame-retardant efficacy of methylenebis(phenylphosphinic acid) and its derivatives is intrinsically linked to their ability to promote the formation of a phosphocarbonaceous char during combustion. This process involves a combination of condensed-phase and gas-phase actions.

In the condensed phase, the pyrolysis of the methylenebis(phenylphosphinic acid) moiety leads to the formation of polyphosphoric acid. This acidic species acts as a catalyst for the dehydration and carbonization of the polymer matrix, resulting in the formation of a stable, insulating char layer. researchgate.net This char layer serves multiple protective functions: it insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatile gases, and prevents the ingress of oxygen, thereby stifling the combustion process. researchgate.net

In the gas phase, the pyrolysis of these phosphorus-containing compounds can release radical scavengers such as PO· and PO₂· radicals. researchgate.net These highly reactive species interrupt the exothermic chain reactions of combustion in the gaseous phase by trapping active H· and HO· radicals. This quenching effect further reduces the intensity of the flame and inhibits its propagation. researchgate.net

The dual-action mechanism, combining condensed-phase charring and gas-phase radical trapping, makes methylenebis(phenylphosphinic acid) and its derivatives highly effective flame retardants. The synergistic effect of these mechanisms leads to a significant reduction in flammability and smoke production. researchgate.net The flame-retardant mechanism illuminates that the generation of volatile fuels is reduced, and the pyrolysis products exert a free radical quenching effect. researchgate.net

Derivatives, Analogues, and Structure Activity Relationships Excluding Biological Efficacy Details

Methylenebis(phenylphosphinic acid) Analogues with Modified Central Linkers

The methylene (B1212753) bridge connecting the two phenylphosphinic acid units is a key site for structural variation. Modifications to this central linker can significantly impact the molecule's conformational flexibility and the spatial orientation of the phosphinic acid groups, which in turn affects its coordination properties.

Research into analogous bis(phosphinate) structures has explored the introduction of substituents onto the central carbon atom. For instance, a series of symmetrical methylene-bis[(aminomethyl)phosphinic acids] has been synthesized with different substituents on this central carbon. nih.gov The presence of a hydroxo group on the central carbon atom has been shown to play a crucial role in the complexing properties of these ligands. Upon deprotonation, the resulting alcoholate anion can act as a bridging ligand, facilitating the formation of polynuclear metal complexes. nih.gov

Analogue StructureSubstituents on Central Carbon (R¹, R²)Key Structural FeatureReference
(NH₂CH₂)PO₂H-C(R¹)(R²)-PO₂H(CH₂NH₂)R¹ = OH, R² = MeHydroxo group on central carbon enables bridging alcoholate formation. nih.gov
(NH₂CH₂)PO₂H-C(R¹)(R²)-PO₂H(CH₂NH₂)R¹ = OH, R² = PhBulky phenyl group influences steric environment. Hydroxo group present. nih.gov
(NH₂CH₂)PO₂H-C(R¹)(R²)-PO₂H(CH₂NH₂)R¹, R² = HUnsubstituted central carbon, serves as a baseline for comparison. nih.gov

Derivatives with Varied Substituents on Phenyl Groups and Phosphinic Acid Moieties

The aromatic phenyl rings and the phosphinic acid functional groups are primary sites for derivatization to tune the electronic and steric properties of the molecule.

Substituents on Phenyl Groups: The introduction of electron-donating or electron-withdrawing groups onto the phenyl rings can alter the acidity of the phosphinic acid protons and the electron density on the phosphorus atom. This, in turn, influences the ligand's binding affinity and selectivity for different metal ions. For example, the synthesis of various benzene (B151609) derivatives is a well-established area of organic chemistry, and these methods can be applied to modify the phenyl rings of the parent compound. pressbooks.pub

Modifications of Phosphinic Acid Moieties: The phosphinic acid group, -P(O)(OH)H, can be esterified or converted to an amide to modify its polarity and coordination behavior. Such modifications are common in the development of phosphinate pseudopeptides, where the phosphinic moiety acts as a non-hydrolyzable mimic of a tetrahedral transition state in enzyme catalysis. nih.gov General synthetic routes to H-phosphinates and other phosphinic acid derivatives are well-documented, often involving palladium-catalyzed reactions or Michael additions. nih.govorganic-chemistry.org

Modification TypeExample of ModificationPotential EffectReference
Phenyl Group SubstitutionIntroduction of methyl (-CH₃) or nitro (-NO₂) groupsAlters electronic properties (pKa of acid) and steric hindrance. researchgate.net
Phosphinic Acid EsterificationConversion of -P(O)(OH)H to -P(O)(OR)HReduces polarity, affects solubility and coordination mode. nih.gov
Phosphinic to Phosphonic AcidConversion of -P(O)(OH)H to -P(O)(OH)₂Increases charge and potential coordination sites. researchgate.net

Cyclam and Cyclen Macrocyclic Conjugates with Phosphinate Pendant Arms

A significant area of development involves the conjugation of phosphinic or phosphonic acid functionalities as pendant arms on macrocyclic platforms like cyclam (1,4,8,11-tetraazacyclotetradecane) and cyclen (1,4,7,10-tetraazacyclododecane). These conjugates combine the high kinetic inertness of the macrocyclic core with the strong metal-binding capacity of the phosphinate arms.

Various cyclam derivatives bearing one or more pendant arms, such as geminal bis(phosphinic acid) or phosphinic-phosphonic acid groups, have been synthesized. researchgate.net These ligands are particularly studied as chelators for copper(II), which is relevant for applications in nuclear medicine. researchgate.net The synthesis often involves conventional protection-alkylation sequences on the macrocycle. chemrxiv.org The resulting chelators exhibit rapid complexation kinetics and form highly stable complexes with metal ions like Cu(II). researchgate.net

MacrocyclePendant ArmKey FeatureReference
CyclamGeminal bis(phosphinic acid) [-CH₂PO₂HCH₂PO₂H₂]Designed for fast and efficient copper(II) complexation. researchgate.net
CyclamPhosphinic-phosphonic acid [-CH₂PO₂HCH₂PO₃H₂]Shows high selectivity for copper(II) over other divalent metals. researchgate.net
CyclenPhosphonated pyridine (B92270)Combines the stability of the cyclen core with the coordination properties of the pyridyl-phosphonate arm. chemrxiv.org
Cross-bridged CyclamPhosphonate and Phosphinate armsThe cross-bridge introduces rigidity, enhancing complex stability. acs.org

Structure-Coordination Property Relationships

The structural modifications detailed above have a direct and predictable impact on the coordination properties of the resulting ligands.

The nature of the central linker in bis(phosphinates) dictates the geometry of the resulting metal complexes. Ligands with a central hydroxo group can form polynuclear structures, such as dinuclear copper(II) complexes and cubane-like cobalt(II) complexes, through bridging alcoholate anions. nih.gov This demonstrates how a simple substitution on the linker can lead to complex and unexpected coordination geometries. nih.gov

For macrocyclic conjugates, the interplay between the macrocyclic cavity and the pendant arms governs metal ion selectivity and complex stability. Cyclam derivatives with phosphinate pendant arms show excellent selectivity for copper(II) over other biologically relevant metal ions like zinc(II) and nickel(II). researchgate.net The stability constants (log K) for these Cu(II) complexes are very high, with values reported at 25.8 and 27.7 for cyclam derivatives with bis(phosphinic acid) and phosphinic-phosphonic acid arms, respectively. researchgate.net Kinetic studies reveal a multi-step complex formation mechanism, starting with the metal ion binding to the pendant arm ("out-of-cage") before rearranging to a more stable "in-cage" complex where the metal is coordinated by the macrocycle's nitrogen atoms. researchgate.net

Derivative TypeStructural FeatureImpact on CoordinationExample
Bis(phosphinate) with central -OHDeprotonatable hydroxo groupActs as a bridging ligand, inducing formation of polynuclear complexes.Dinuclear Cu(II) and cubane-like Co(II) structures. nih.gov
Cyclam with phosphinate armsCombination of macrocycle and phosphinate donorsHigh thermodynamic stability and kinetic inertness; high selectivity for Cu(II).log K(CuL) = 25.8. researchgate.net
Cross-bridged CyclamRigid macrocyclic frameworkEnhances kinetic inertness of the metal complex.Distorted octahedral copper coordination. acs.org

Structure-Application Performance Relationships

The relationship between the molecular structure of these compounds and their performance in specific applications is most evident in the fields of radiopharmaceuticals and materials science.

The exceptional stability and rapid, efficient labeling of cyclam-phosphinate conjugates with ⁶⁴Cu are directly linked to their structural design. researchgate.net The combination of the pre-organizing macrocyclic platform and the strong chelating pendant arms leads to complexes that are highly inert in vivo. This kinetic inertness is crucial for radiopharmaceutical applications, as it prevents the release of the radioactive metal ion, which could otherwise lead to off-target toxicity. These properties make ligands like H₂L¹ (with a bis(phosphinic acid) arm) and H₃L² (with a phosphinic-phosphonic acid arm) highly suitable as chelators for ⁶⁴Cu in Positron Emission Tomography (PET) imaging. researchgate.net

In materials science, phosphinic acids are utilized as building blocks for coordination polymers. The ability of the phosphinate group to bridge metal centers can be exploited to construct extended one-, two-, or three-dimensional networks. The specific structure of the organic ligand, including the nature of the central linker and any substituents, will dictate the topology and properties of the resulting polymer, influencing its potential applications in areas such as catalysis or gas storage.

ApplicationRequired PropertyEnabling Structural FeatureExample Compound Class
PET Imaging (Radiopharmaceuticals)High kinetic inertness, rapid metal complexation, high stability.Macrocyclic core (e.g., Cyclam) combined with strong chelating phosphinate pendant arms.Cyclam derivatives with bis(phosphinate) or phosphinato-phosphonate arms. researchgate.net
Coordination Polymers (Materials)Ability to form stable, extended networks with metal ions.Bridging capability of the phosphinate groups; defined geometry of the organic linker.Methylene-bis(phosphinic acids) and their analogues.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Sustainable Production

The traditional synthesis of phosphinic acids often involves multi-step procedures with harsh reagents and the generation of significant waste, making them less environmentally friendly. Future research is increasingly focused on developing sustainable and atom-economical synthetic routes to methylenebis(phenylphosphinic acid) and its derivatives.

One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to accelerate the direct esterification of phosphinic acids with alcohols, a reaction that is typically challenging under conventional heating. researchgate.net This approach can reduce reaction times, improve yields, and often proceeds without the need for a separate solvent, aligning with the principles of green chemistry. researchgate.net

Another area of investigation is the use of catalytic methods to form the P-C bonds. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of various organophosphorus compounds and could be adapted for the synthesis of methylenebis(phenylphosphinic acid) precursors. researchgate.net The development of more efficient and recyclable catalysts for these transformations is a key research goal. Furthermore, methods utilizing P-centered radicals initiated by systems like triethylborane/oxygen offer a mild, neutral condition for the synthesis of phosphinic acid derivatives and warrant further exploration for the sustainable production of the target compound.

Future research will likely focus on one-pot syntheses and tandem reactions that minimize intermediate purification steps, thereby reducing solvent usage and waste generation. The use of bio-based starting materials and renewable solvents will also be a critical aspect of developing truly sustainable production methods for methylenebis(phenylphosphinic acid).

Development of Advanced Coordination Architectures with Tunable Properties

The phosphinate groups in methylenebis(phenylphosphinic acid) are excellent ligands for a wide range of metal ions, enabling the construction of diverse coordination polymers and metal-organic frameworks (MOFs). A key future direction is the design of advanced coordination architectures with properties that can be precisely tuned for specific applications.

The flexibility of the methylene (B1212753) bridge and the potential for functionalization of the phenyl groups provide a high degree of control over the resulting framework's topology, porosity, and dimensionality. Research into the coordination of similar bis(phosphinic acid) ligands with lanthanide ions, for example, has demonstrated the formation of 2D coordination polymers. nih.gov The choice of the metal ion and the substituents on the phosphinic acid ligand can influence the dimensionality of the resulting coordination compound. nih.gov

A significant area of future research will be the synthesis of coordination polymers with dynamic properties. This includes the development of "soft porous crystals" that can respond to external stimuli such as guest molecules, light, or temperature, leading to changes in their structure and function. The design of ligands with specific recognition sites will be crucial for creating materials with selective adsorption and separation capabilities. The introduction of chirality into the ligand or through the coordination process can also lead to the formation of chiral MOFs with potential applications in enantioselective separations and catalysis.

Research AreaFocusPotential Applications
Porous Coordination Polymers Synthesis of MOFs with high surface area and tunable pore sizes.Gas storage, separation, and catalysis.
Dynamic Frameworks Development of materials that respond to external stimuli.Sensors, drug delivery, and smart materials.
Chiral Architectures Introduction of chirality for enantioselective recognition.Enantioselective separation and asymmetric catalysis.

Expansion of Catalytic Applications and Mechanistic Insights

While phosphine (B1218219) ligands are ubiquitous in catalysis, the catalytic applications of methylenebis(phenylphosphinic acid) and its complexes are still relatively unexplored. A major future research direction will be to harness the unique electronic and steric properties of this ligand for a variety of catalytic transformations.

The development of chiral versions of methylenebis(phenylphosphinic acid) could open doors to its use in asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries. researchgate.net Chiral bisphosphine ligands have shown exceptional performance in a wide range of asymmetric reactions, and a similar potential exists for phosphinic acid-based ligands. researchgate.net The cooperative action of the two phosphinate groups could lead to enhanced catalytic activity and selectivity.

Future research will also focus on a deeper understanding of the catalytic mechanisms involving methylenebis(phenylphosphinic acid) complexes. This will involve a combination of experimental techniques, such as in-situ spectroscopy, and computational modeling. researchgate.netrsc.org Mechanistic studies are crucial for the rational design of more efficient and selective catalysts. For example, understanding the role of the ligand in stabilizing catalytic intermediates or in facilitating key reaction steps can guide the development of next-generation catalysts with improved performance. researchgate.net The exploration of p-block elements in combination with chiral ligands for asymmetric catalysis is a growing field, and methylenebis(phenylphosphinic acid) could serve as a valuable ligand in this context. nih.govresearchgate.net

Design of Next-Generation Materials Utilizing Methylenebis(phenylphosphinic acid) Scaffolds

Beyond coordination polymers, the methylenebis(phenylphosphinic acid) scaffold can be used to construct a variety of next-generation materials with advanced functionalities. Its inherent flame-retardant properties make it an attractive component for the design of novel fire-resistant polymers and composites.

An exciting area of future research is the development of hybrid organic-inorganic materials. By incorporating methylenebis(phenylphosphinic acid) into sol-gel processes or by grafting it onto the surface of nanoparticles, new materials with tailored properties can be created. These hybrid materials could find applications in areas such as coatings, sensors, and membranes.

Furthermore, the phosphinic acid groups can be functionalized to introduce other properties, such as luminescence or redox activity. For example, the incorporation of chromophoric or electroactive moieties onto the phenyl rings could lead to the development of novel optical or electronic materials. The design of multidentate phosphine ligands is an active area of research, and similar strategies can be applied to methylenebis(phenylphosphinic acid) to create ligands for the synthesis of functional metal complexes with applications in areas like molecular magnetism and sensing. cardiff.ac.uk

Integration of Advanced Computational Methods for Predictive Design

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools in modern chemistry for predicting the properties and reactivity of molecules and materials. The integration of these methods will be crucial for accelerating the discovery and design of new materials and catalysts based on methylenebis(phenylphosphinic acid).

DFT calculations can be used to predict the geometric and electronic structure of methylenebis(phenylphosphinic acid) and its metal complexes. mdpi.comnih.gov This information is vital for understanding the ligand's coordination behavior and for predicting the stability and properties of the resulting coordination architectures. For example, computational screening can be used to identify the most promising metal-ligand combinations for achieving a desired network topology or pore size in a MOF.

Q & A

Q. What synthetic routes are effective for methylenebis(phenylphosphinic acid), and how can solubility challenges be addressed?

Methylenebis(phenylphosphinic acid) is synthesized via high-temperature (285°C) frame polymerization, but its limited solubility in common solvents complicates processing. To address this, substituting the backbone with aromatic groups (e.g., p-phenylene derivatives) improves solubility in aromatic solvents like toluene . Multi-step synthesis involving dichlorophenylphosphine and formic acid under inert atmospheres can also optimize yield and purity .

Q. What characterization methods are critical for confirming the structure and purity of methylenebis(phenylphosphinic acid)?

X-ray crystallography is essential for resolving the crystal structure, as demonstrated in studies of analogous phosphonic acid derivatives . Complementary techniques include 31^{31}P NMR to confirm phosphorus bonding environments and FTIR for functional group analysis. Elemental analysis and HPLC ensure purity, especially when comparing derivatives like p-phenylene-bis(phenylphosphinic acid) .

Q. How can researchers optimize reaction conditions to avoid decomposition during synthesis?

Maintaining an inert atmosphere (e.g., nitrogen or argon) during exothermic steps prevents oxidation. Temperature control via reflux (e.g., in toluene) and staged heating (60–90°C for initial steps, followed by reflux) minimizes thermal degradation, as shown in bis(arylphosphinic acid) syntheses .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of methylenebis(phenylphosphinic acid) in polymer frameworks?

The compound’s dual phosphinic acid groups enable chelation with metal ions or crosslinking in polymers. However, slow polymerization kinetics at high temperatures suggest competing side reactions, such as cyclization or oxidation. Kinetic studies using differential scanning calorimetry (DSC) and in-situ FTIR can track reaction progress and identify intermediates .

Q. How do structural modifications (e.g., aryl backbone substitution) influence thermal stability and solubility?

Introducing p-phenylene groups enhances thermal stability (TGA data shows decomposition >300°C) and aromatic solubility due to π-π interactions. Comparative studies of methylene- vs. ethylene-bridged analogs reveal that steric hindrance from phenyl groups reduces crystallinity, improving processability .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for methylenebis(phenylphosphinic acid) derivatives?

Discrepancies in 1^{1}H NMR shifts often arise from solvent effects or proton exchange dynamics. Deuterated aromatic solvents (e.g., deuterobenzene) and variable-temperature NMR can suppress exchange broadening. For 31^{31}P NMR, referencing against known phosphinic acid standards (e.g., phenylphosphinic acid, CAS 1779-48-2) improves accuracy .

Q. How can computational modeling predict the coordination behavior of methylenebis(phenylphosphinic acid) in metal-organic frameworks (MOFs)?

Density functional theory (DFT) calculations on analogous compounds (e.g., ethylenebis(phosphonic acid)) reveal preferred binding modes (e.g., bidentate vs. monodentate). Molecular dynamics simulations further predict solvent-dependent conformational flexibility, guiding MOF design for catalysis or ion exchange .

Methodological Notes

  • Synthesis Protocols : Prioritize inert conditions and multi-stage temperature control to mitigate side reactions .
  • Analytical Workflows : Combine crystallography, NMR, and chromatography for structural validation .
  • Data Interpretation : Address solvent and temperature artifacts in spectroscopic data through controlled experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.